N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine
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Overview
Description
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound features a phenoxyethyl group attached to an ethane-1,2-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates and their subsequent reaction under optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, modulating their activity. The ethane-1,2-diamine backbone allows the compound to form stable complexes with metal ions, which can influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler analog with two amine groups attached to an ethane backbone.
N,N’-bis(2-aminoethyl)ethane-1,2-diamine: A related compound with additional aminoethyl groups.
Uniqueness
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other ethylenediamine derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
105522-32-5 |
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Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N'-[2-(3-methylphenoxy)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,13H,5-8,12H2,1H3 |
InChI Key |
IMGDSZRNQAMYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCCN |
Origin of Product |
United States |
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